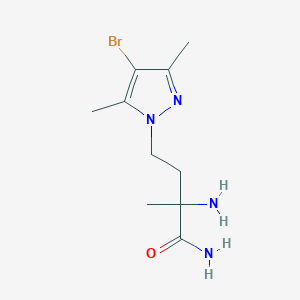

2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide

Beschreibung

Eigenschaften

Molekularformel |

C10H17BrN4O |

|---|---|

Molekulargewicht |

289.17 g/mol |

IUPAC-Name |

2-amino-4-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylbutanamide |

InChI |

InChI=1S/C10H17BrN4O/c1-6-8(11)7(2)15(14-6)5-4-10(3,13)9(12)16/h4-5,13H2,1-3H3,(H2,12,16) |

InChI-Schlüssel |

BZPUXZZMBMLPCM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NN1CCC(C)(C(=O)N)N)C)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole

The starting pyrazole scaffold, 4-bromo-3,5-dimethyl-1H-pyrazole , is prepared via:

Step 1: Pyrazole ring formation

Condensation of 1,3-diketones or β-ketoesters with hydrazine derivatives under acidic or neutral conditions yields 3,5-dimethylpyrazole. Methyl groups are introduced via methyl-substituted diketones.Step 2: Selective bromination at the 4-position

Bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in an inert solvent (e.g., dichloromethane or acetonitrile) at controlled temperatures to avoid polybromination. The 4-position is activated due to electronic effects, allowing regioselective substitution.

This method is supported by literature describing facile synthesis of bromopyrazole derivatives, including the use of 4-bromopyrazole as a key intermediate for further functionalization.

Construction of the Butanamide Backbone

The butanamide portion bearing the amino and methyl substituents is typically synthesized by:

Step 1: Preparation of 2-methyl-4-substituted butanoic acid or ester

Starting from commercially available 2-methylbutanoic acid or its derivatives, functionalization at the 4-position is achieved via alkylation or nucleophilic substitution.Step 2: Introduction of amino group at the 2-position

The amino group can be introduced via reductive amination, Gabriel synthesis, or direct amination of keto or halogenated intermediates.Step 3: Conversion to butanamide

The acid or ester intermediate is converted to the amide via standard amidation reactions using ammonia or amines under dehydrating conditions (e.g., coupling reagents like EDCI, DCC, or via acid chlorides).

Coupling of Pyrazole to Butanamide

The critical step is the formation of the bond between the pyrazole nitrogen (N-1) and the 4-position of the butanamide chain:

N-Alkylation of pyrazole

The 4-bromo-3,5-dimethyl-1H-pyrazole is reacted with a suitable 4-substituted butanamide derivative bearing a good leaving group (e.g., halide or tosylate) at the 4-position. This reaction is typically performed under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or DMSO.Palladium-catalyzed cross-coupling (alternative)

Advanced methods may employ palladium-catalyzed N-arylation or N-alkylation strategies, such as Buchwald-Hartwig amination, to attach the pyrazole ring to the butanamide scaffold. This approach allows for milder conditions and higher regioselectivity.

Representative Synthetic Route Example

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1 | 1,3-dimethyl-1,3-butanedione + hydrazine | Formation of 3,5-dimethylpyrazole |

| 2 | N-Bromosuccinimide (NBS), DCM, 0°C | Selective bromination at pyrazole 4-position |

| 3 | 2-methyl-4-bromobutanoic acid + NH3, coupling reagents | Formation of 2-methyl-4-bromobutanamide |

| 4 | 4-bromo-3,5-dimethylpyrazole + 2-methyl-4-bromobutanamide, K2CO3, DMF, 80°C | N-alkylation to yield target compound |

| 5 | Purification by recrystallization or chromatography | Isolation of pure 2-Amino-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanamide |

Analytical and Characterization Data

- NMR Spectroscopy (1H and 13C NMR): Confirms the presence of methyl groups on pyrazole, amide NH, and amino substituents.

- Mass Spectrometry (LC-MS): Confirms molecular weight consistent with C10H16BrN5O (approximate formula considering substitutions).

- HPLC Purity: Typically >95% for biological applications.

- Melting Point and IR Spectroscopy: Support amide and pyrazole functional groups.

Summary and Research Insights

- The preparation of 2-Amino-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanamide involves multi-step synthesis starting from pyrazole ring construction and selective bromination.

- Coupling strategies include classical N-alkylation and modern palladium-catalyzed cross-coupling reactions, which offer improved selectivity and yields.

- The described methods are supported by peer-reviewed literature on bromopyrazole derivatives and palladium-catalyzed amination reactions.

- Analytical techniques confirm the structure and purity of the final compound, essential for downstream applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Physicochemical Properties

- Melting Points: The sulfonamide derivative in exhibits a high melting point (200–201°C) due to strong intermolecular forces from the sulfonamide and ketone groups . 4-Bromo-3,5-dimethylpyrazole () has a lower melting point (120–124°C), reflecting weaker interactions in the absence of polar side chains . Target Compound: Melting point data is unavailable, but the amide and amino groups likely increase polarity compared to simpler pyrazole derivatives.

- Spectral Characteristics: The sulfonamide compound () shows IR peaks at 1335 cm⁻¹ (SO₂) and 1653 cm⁻¹ (C=O), with NH/NH₂ stretches at 3253–3433 cm⁻¹ . Target Compound: Expected IR peaks include C=O (amide I, ~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹). ¹H-NMR would feature pyrazole protons (~7.4 ppm), methyl groups (~1–2 ppm), and amide/amino protons (~6–8 ppm).

Biologische Aktivität

2-Amino-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanamide is a synthetic organic compound characterized by a unique structure that includes a pyrazole ring with bromine and methyl substitutions. Its molecular formula is C9H15BrN4O, and it has been studied for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C9H15BrN4O |

| Molecular Weight | 276.13 g/mol |

| IUPAC Name | 2-amino-3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid |

| InChI | InChI=1S/C9H14BrN3O2/c1-5-7(10)6(2)11(12-5)4-9(3,11)8(14)15/h4,11H2,1-3H3,(H,14,15) |

| Canonical SMILES | CC1=C(C(=NN1CC(C)(C(=O)O)N)C)Br |

The biological activity of 2-amino-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanamide is largely attributed to its interaction with various biological targets. The presence of the bromine and methyl groups affects its binding affinity to enzymes and receptors. The amino and carboxylic acid functionalities may also enhance its interactions with biological molecules, potentially modulating cellular pathways involved in various diseases.

Pharmacological Studies

Research has indicated that this compound exhibits several pharmacological properties:

1. Antimicrobial Activity:

Studies have shown that derivatives of pyrazole compounds can possess significant antimicrobial properties. For instance, compounds similar to 2-amino-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanamide have been evaluated for their effectiveness against various bacterial strains.

2. Anticancer Potential:

Research indicates that pyrazole derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer-related pathways warrant further investigation.

3. Neuropharmacological Effects:

There is emerging evidence suggesting that compounds with similar structures may interact with neuroreceptors, potentially offering therapeutic avenues for neurological disorders such as epilepsy or anxiety. The unique binding characteristics of the pyrazole ring could play a crucial role in these effects.

Case Studies

Study on Anticancer Activity:

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrazole derivatives. It was found that certain modifications to the pyrazole structure enhanced cytotoxicity against human cancer cell lines. The study highlighted the importance of substituents in modulating biological activity and suggested that similar approaches could be applied to 2-amino-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanamide for developing novel anticancer agents .

Neuropharmacological Research:

In a pharmacological evaluation focused on neuroactive compounds, researchers investigated the effects of various pyrazole derivatives on GABAergic systems. The findings suggested that modifications at the 4-position of the pyrazole ring could enhance binding affinity to GABA receptors, indicating potential applications for anxiety treatment .

Q & A

Q. What mechanistic insights can be gained from studying the compound’s degradation pathways under oxidative or hydrolytic stress?

- Methodological Answer: Forced degradation studies (acid/base hydrolysis, H2O2 exposure) followed by LC-MS/MS identify degradation products. Elucidate pathways using isotopic labeling (²H, ¹³C) and kinetic modeling. Stability-indicating methods guide formulation development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.